5-Cyclopropoxy-2-fluoropyridine-3-sulfonamide
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Overview
Description
5-Cyclopropoxy-2-fluoropyridine-3-sulfonamide is a chemical compound with the molecular formula C8H9FN2O3S and a molecular weight of 232.23 g/mol . This compound is notable for its unique structure, which includes a cyclopropoxy group, a fluorine atom, and a sulfonamide group attached to a pyridine ring. These structural features contribute to its distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-2-fluoropyridine-3-sulfonamide typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. One common method involves the fluorination of pyridine derivatives using reagents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C) .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors for better control of reaction conditions and scalability. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization is also common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropoxy-2-fluoropyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like NH3, RSH in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
5-Cyclopropoxy-2-fluoropyridine-3-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-2-fluoropyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The fluorine atom enhances the compound’s binding affinity and stability, while the cyclopropoxy group may contribute to its overall bioactivity .
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine-3-sulfonamide: Lacks the cyclopropoxy group, resulting in different chemical properties.
5-Cyclopropoxy-2-chloropyridine-3-sulfonamide: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and biological activity.
5-Cyclopropoxy-2-fluoropyridine-4-sulfonamide: The position of the sulfonamide group is different, affecting its interaction with molecular targets.
Uniqueness
5-Cyclopropoxy-2-fluoropyridine-3-sulfonamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyclopropoxy group, fluorine atom, and sulfonamide group in specific positions on the pyridine ring makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C8H9FN2O3S |
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Molecular Weight |
232.23 g/mol |
IUPAC Name |
5-cyclopropyloxy-2-fluoropyridine-3-sulfonamide |
InChI |
InChI=1S/C8H9FN2O3S/c9-8-7(15(10,12)13)3-6(4-11-8)14-5-1-2-5/h3-5H,1-2H2,(H2,10,12,13) |
InChI Key |
BKOZWVUUBPWSTP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=C(N=C2)F)S(=O)(=O)N |
Origin of Product |
United States |
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